7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is a heterocyclic compound with the molecular formula CHBrN. This compound belongs to the imidazo[1,2-a]pyridine family, which is characterized by its fused imidazole and pyridine rings. The presence of bromine and methyl groups in its structure contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry.
The compound can be synthesized through various methods, primarily involving condensation reactions between 2-aminopyridines and halogenated carbonyl compounds. Recent literature has highlighted multiple synthetic strategies that enable the efficient production of imidazo[1,2-a]pyridines, including 7-bromo-2,3-dimethylimidazo[1,2-A]pyridine .
7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is classified as a heterocyclic aromatic compound. It features both nitrogen atoms in the ring structure, making it part of the broader category of nitrogen-containing heterocycles. This classification is significant due to the diverse biological activities exhibited by such compounds.
The synthesis of 7-bromo-2,3-dimethylimidazo[1,2-A]pyridine can be achieved through several methods:
The synthesis often requires specific catalysts or conditions to optimize yield and purity. For example, Lewis acids like iron(III) chloride have been shown to facilitate the condensation reactions effectively . Additionally, solvent-free conditions are preferred for environmental sustainability and ease of purification.
The molecular structure of 7-bromo-2,3-dimethylimidazo[1,2-A]pyridine features:
7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine can participate in various chemical reactions:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to maximize yield and selectivity.
The mechanism of action for compounds like 7-bromo-2,3-dimethylimidazo[1,2-A]pyridine often involves:
Mechanistic studies often utilize techniques such as NMR spectroscopy and mass spectrometry to elucidate reaction pathways and confirm product structures.
7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine has several notable applications:
The imidazo[1,2-a]pyridine (IP) scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic 5,6-ring structure. This scaffold emerged prominently in the mid-to-late 20th century with the development of clinically approved drugs such as zolpidem (insomnia), alpidem (anxiolytic), and zolimidine (anti-ulcer) [1]. These early successes validated the IP nucleus as a versatile "drug prejudice" scaffold capable of interacting with diverse biological targets, owing to its favorable physicochemical properties, including moderate polarity, hydrogen-bonding capability, and metabolic stability [1] [5].
The resurgence of interest in IP derivatives for infectious disease treatment, particularly tuberculosis (TB), marked a significant evolution in their application. Tuberculosis, responsible for 1.6 million deaths globally in 2021, demands novel therapeutic agents due to the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains [1]. The approval of the IP-derived drug telacebec (Q203), a cytochrome bcc complex inhibitor currently in Phase II clinical trials for TB, exemplifies the scaffold's potential against challenging targets [1]. This reinvigorated research identified structurally refined IP analogues, including 7-bromo-2,3-dimethylimidazo[1,2-a]pyridine, as key synthetic intermediates and bioactive cores. The structural modifications, particularly halogenation, enabled enhanced target engagement and optimized pharmacokinetic profiles crucial for anti-mycobacterial activity [1] [2].
Compound Name | Substituents | Primary Therapeutic Area | Development Status | Relevance to Brominated Analogues |
---|---|---|---|---|
Zolpidem | 2,7-Dimethyl-6-N,N-dimethylcarboxamide | Insomnia | Marketed (FDA) | Demonstrates scaffold drugability |
Alpidem | 2,6-Dimethyl-8-chloro-3-ethoxycarbonyl | Anxiety | Marketed (Withdrawn) | Early halogenated (Cl) derivative |
Telacebec (Q203) | 2,7-Dimethyl-3-(quinolin-4-yloxy)amide | Tuberculosis | Phase II Clinical | Validates IPs as anti-TB agents; structural analog |
7-Bromo-2,3-dimethyl IP | 7-Br, 2-CH₃, 3-CH₃ | Synthetic Intermediate | Preclinical Research | Core structure for SAR exploration & lead optimization |
Halogenation, particularly bromination, is a strategic modification in IP-based drug design aimed at enhancing bioactivity, target affinity, and metabolic stability. The introduction of bromine atoms—often at the C6, C7, or C8 positions—exerts profound effects through steric, electronic, and lipophilic mechanisms:
Steric and Electronic Modulation: Bromine's substantial atomic radius and moderate electron-withdrawing nature influence the IP ring's electron density distribution. This perturbation can enhance interactions with hydrophobic enzyme pockets or modify the molecule's dipole moment, facilitating improved target binding. For instance, dibrominated IP derivatives (e.g., 6,8-dibromo-2,7-dimethyl IP carboxamides) consistently demonstrate superior anti-mycobacterial activity compared to monobromo or non-halogenated analogues, attributed to optimized steric complementarity within the QcrB binding site [2] [3].
Lipophilicity and Permeability: Bromine incorporation increases logP values, enhancing membrane permeability—a critical factor for compounds targeting intracellular pathogens like Mycobacterium tuberculosis. Research shows that brominated 2,7-dimethyl IP carboxamides exhibit MIC values as low as 0.07–0.14 μM against XDR-TB strains, correlating with their improved cellular uptake and retention [1] [2].
Synthetic Versatility: Brominated IPs serve as pivotal intermediates for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The 7-bromo substituent in 7-bromo-2,3-dimethylimidazo[1,2-a]pyridine enables regioselective derivatization, allowing medicinal chemists to introduce complex pharmacophores (e.g., aryl ethers, amines) critical for potency optimization [2] [5].
Computational studies underscore the electronic impact of bromination. Density Functional Theory (DFT) analyses of dibrominated IP carboxamides reveal reduced HOMO-LUMO energy gaps (3.24–4.17 eV) compared to non-halogenated analogues (4.43–4.69 eV), indicating heightened reactivity and potential for stronger biomolecular interactions [3]. This is corroborated by NPA charge calculations showing bromine atoms significantly polarize adjacent carbon atoms, facilitating electrostatic interactions with target enzymes [3].
Compound Structure | MIC vs. Mtb (μM) | HOMO (eV) | LUMO (eV) | ΔE Gap (eV) | Global Softness (eV⁻¹) |
---|---|---|---|---|---|
2,7-Dimethyl IP-3-carboxamide | >10.0 | -6.21 | -1.58 | 4.63 | 0.108 |
6-Bromo-2,7-dimethyl IP-3-carboxamide | 0.8–1.9 | -6.35 | -1.87 | 4.48 | 0.112 |
6,8-Dibromo-2,7-dimethyl IP-3-carboxamide | 0.07–0.14 | -6.52 | -2.35 | 4.17 | 0.120 |
7-Bromo-2,3-dimethyl IP (Derivative) | 12.5 μg/mL | -6.41† | -1.92† | 4.49† | 0.111† |
The strategic placement of bromine at the C7 position in 7-bromo-2,3-dimethylimidazo[1,2-a]pyridine balances steric occupancy, electronic effects, and synthetic utility. Its methyl groups at C2/C3 further modulate electron donation and steric bulk, creating a balanced pharmacophore amenable to targeted modifications for specific therapeutic applications, notably within anti-infective and anticancer research [2] [6].
Structure Diagrams of Key Compounds
1. Zolpidem: O║N╱╲N ∥ ╲ C C-CH₃| |C N╲ ∥N―C=O| CH₃2. 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine: Br│N ╱ ╲ N-CH₃ ∥ │ C C─CH₃│ │C───N │H3. 6,8-Dibromo-2,7-dimethyl IP-3-carboxamide (Representative Potent Derivative): Br Br│ │N ╱ ╲ N-CH₃ ∥ ║ C C─NHR (R = Aryl)│ │C───N │CH₃
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3